molecular formula C28H32N2O4 B249137 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B249137
M. Wt: 460.6 g/mol
InChI Key: NIZMUGQYLPIDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as DPTP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. DPTP has shown promising results in various scientific research studies, which have highlighted its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine may act by modulating the activity of various neurotransmitters, including serotonin and dopamine. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and monoamine oxidase.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2. Additionally, 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit antidepressant effects by modulating the activity of various neurotransmitters.

Advantages and Limitations for Lab Experiments

1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages and limitations for lab experiments. One of the advantages of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the pharmacology of various diseases. However, one of the limitations of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research on 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One of the future directions is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of cancer. Another future direction is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of neurological disorders. Additionally, future research could focus on developing novel analogs of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of diphenylacetyl chloride with 3,4,5-trimethoxybenzylamine in the presence of piperazine. The reaction proceeds via an amide bond formation, resulting in the formation of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

Product Name

1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C28H32N2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17,20H2,1-3H3

InChI Key

NIZMUGQYLPIDLS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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